3,3-Dimethyl-1lambda4-thiomorpholin-1-one
Description
3,3-Dimethyl-1λ⁴-thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholinone ring, where the sulfur atom exists in a sulfoxide (S=O) oxidation state. The two methyl groups at the 3-position of the ring introduce steric hindrance, which can influence reactivity, solubility, and intermolecular interactions. Thiomorpholinone derivatives are often explored for their electronic and steric properties, which differ from oxygen-containing morpholine analogs due to sulfur’s larger atomic radius and polarizability .
Properties
IUPAC Name |
3,3-dimethyl-1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-6(2)5-9(8)4-3-7-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADLQUDXGGSLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508554-59-3 | |
| Record name | 3,3-dimethyl-1lambda4-thiomorpholin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1lambda4-thiomorpholin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 3,3-Dimethyl-1λ⁴-thiomorpholin-1-one and related compounds:
Electronic and Steric Effects
- Sulfur vs. Oxygen in Heterocycles: Thiomorpholinone derivatives exhibit distinct electronic properties compared to morpholine analogs due to sulfur’s lower electronegativity and larger size. This affects hydrogen bonding, solubility, and binding affinity in biological systems .
- Substituent Impact: The 3,3-dimethyl groups in the target compound likely reduce conformational flexibility and increase steric bulk compared to compounds like 3-benzyl-thiazolidinone () or pyrazole-substituted analogs (). Such modifications can hinder interactions with enzyme active sites or receptors .
Biological Activity
3,3-Dimethyl-1lambda4-thiomorpholin-1-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the methylation of thiomorpholine using agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is conducted under controlled conditions to ensure high yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NOS |
| Molecular Weight | 145.25 g/mol |
| CAS Number | 1508554-59-3 |
| Solubility | Soluble in polar solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral properties . Its unique structure allows it to interact with multiple biological targets, which may contribute to its therapeutic potential.
The compound is believed to act through several mechanisms:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Modulation : It may interact with specific enzymes or receptors, influencing their activity and impacting cellular processes .
- Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain pathogens, although further research is required to elucidate the exact pathways involved .
Research Findings
Recent studies have explored the compound's potential applications in various fields:
Case Study 1: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated its effectiveness comparable to standard antibiotics .
Case Study 2: Antiviral Properties
Research has also indicated potential antiviral effects against certain viruses. The compound's ability to inhibit viral replication was observed in cell culture models, suggesting its role as a candidate for antiviral drug development .
Comparative Analysis
To highlight the unique properties of this compound, a comparison with similar compounds is essential.
Table 2: Comparison with Similar Compounds
| Compound | Antioxidant Activity | Antimicrobial Activity | Therapeutic Applications |
|---|---|---|---|
| This compound | Yes | Yes | Potentially broad |
| Thiomorpholine | Moderate | Limited | Limited |
| 3-Methylthiomorpholine | Moderate | Yes | Specific infections |
Applications in Medicine and Industry
The compound's diverse biological activities suggest potential applications in:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
